molecular formula C24H34ClNO4 B5231444 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride

1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride

Numéro de catalogue B5231444
Poids moléculaire: 436.0 g/mol
Clé InChI: PIPVKBYCFGLYLT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research applications. This compound is commonly known as BRL-49653 and is a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).

Mécanisme D'action

The mechanism of action of BRL-49653 involves the selective antagonism of the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor. This receptor is expressed in various regions of the brain, including the hypothalamus, and plays a crucial role in the regulation of food intake, energy balance, and sleep-wake cycles. By blocking the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor, BRL-49653 inhibits the effects of melanin-concentrating hormone (MCH), a neuropeptide that stimulates appetite and promotes weight gain.
Biochemical and Physiological Effects:
BRL-49653 has been shown to have significant biochemical and physiological effects in animal models and human subjects. Studies have demonstrated that the administration of BRL-49653 reduces food intake and body weight gain in rodents and primates. Additionally, BRL-49653 has been shown to improve glucose metabolism and insulin sensitivity in animal models of obesity and diabetes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BRL-49653 in lab experiments is its selectivity for the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the physiological and biochemical effects of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism. However, one limitation of using BRL-49653 is its relatively short half-life, which requires frequent dosing in animal models and human subjects.

Orientations Futures

There are several potential future directions for the use of BRL-49653 in scientific research. One area of interest is the role of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in the regulation of sleep-wake cycles. Additionally, BRL-49653 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have therapeutic potential for these conditions. Finally, further research is needed to investigate the potential long-term effects of BRL-49653 on metabolic and physiological parameters in animal models and human subjects.
In conclusion, BRL-49653 is a selective antagonist of the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor that has been widely used in scientific research applications. This compound has significant biochemical and physiological effects and has been shown to be a useful tool for studying the role of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of BRL-49653 and its long-term effects on metabolic and physiological parameters.

Méthodes De Synthèse

The synthesis of BRL-49653 involves multiple steps, with the final compound being obtained through a reaction between 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol and hydrochloric acid. The synthesis of this compound has been reported in various scientific publications, and it is essential to follow the correct protocol to obtain the desired compound.

Applications De Recherche Scientifique

BRL-49653 has been used in various scientific research applications, including neuroscience, pharmacology, and physiology. This compound has been shown to have a selective antagonistic effect on the 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride receptor, which is involved in the regulation of food intake, energy balance, and sleep-wake cycles. BRL-49653 has been used to study the physiological and biochemical effects of 1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride antagonism in animal models and human subjects.

Propriétés

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4.ClH/c1-27-23-9-8-21(15-24(23)28-2)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPVKBYCFGLYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperidin-1-yl)-3-[(3,4-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.